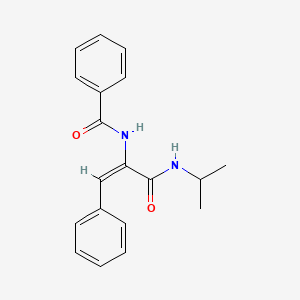

(2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide

Description

The compound (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide is an α,β-unsaturated enamide featuring a phenylformamido group at the 2-position and an isopropyl amide substituent. Its (2E)-configuration ensures a planar geometry, which may influence intermolecular interactions and biological activity.

Properties

IUPAC Name |

N-[(E)-3-oxo-1-phenyl-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14(2)20-19(23)17(13-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,23)(H,21,22)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQALHBHAZNIXQL-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Amide Bond: The initial step involves the reaction of an appropriate amine with a carboxylic acid derivative to form an amide bond. For instance, phenylformamide can be synthesized by reacting aniline with formic acid.

Alkylation: The next step involves the alkylation of the amide with an alkyl halide, such as isopropyl bromide, under basic conditions to introduce the N-(propan-2-yl) group.

Condensation Reaction: Finally, the condensation of the resulting intermediate with a phenyl-substituted aldehyde or ketone under acidic or basic conditions leads to the formation of the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the amide nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and phenyl groups, which are common motifs in biological molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2E)-3-phenyl-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl and formamido groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The target compound’s key structural elements include:

- Phenylformamido group : Provides hydrogen-bonding capability.

- Isopropyl amide : Imparts steric bulk and moderate lipophilicity.

- α,β-Unsaturated carbonyl : May act as a Michael acceptor or participate in conjugation-based interactions.

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

Lipophilicity

Lipophilicity (log kis) is a critical parameter influencing bioavailability and membrane permeability:

- Target Compound : Predicted moderate lipophilicity due to the isopropyl group and absence of strong electron-withdrawing substituents.

- Analog 26 : Least lipophilic (log kis = −0.013) due to trifluorophenyl substitution .

- Analog 25 : Most lipophilic (log kis = 0.967) with bis-CF₃ groups .

Solubility and Melting Points

- Electron-withdrawing groups (e.g., CF₃, NO₂) reduce solubility but enhance thermal stability (e.g., compound 10 in has a high melting point due to halogenation) .

- The target compound’s isopropyl group may improve solubility compared to heavily halogenated analogs.

Antimicrobial Activity

- Compound 10 () showed bactericidal activity against MRSA, outperforming ampicillin. Meta/para substituents on the anilide ring correlate with enhanced antimicrobial efficacy .

Anti-inflammatory Activity

- Compound 20 () attenuated NF-κB activation, with ortho/meta halogenation favoring anti-inflammatory effects .

Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.